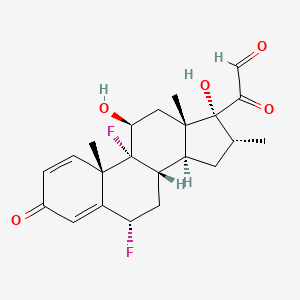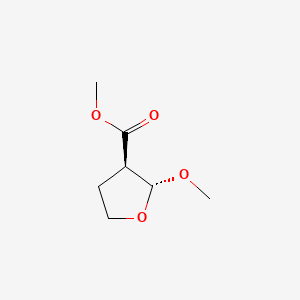
Carvedilol N-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carvedilol N-β-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic blocker with alpha-1 blocking activity. Carvedilol is commonly used to treat conditions such as hypertension and heart failure. The glucuronidation of Carvedilol results in the formation of this compound, which is an important process in the metabolism and excretion of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol N-β-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid to Carvedilol. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and optimal pH and temperature settings to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bioreactors where the enzymatic glucuronidation is carried out under controlled conditions. The process ensures high yield and purity of the product, which is essential for its use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Carvedilol N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by enzymes such as β-glucuronidase. This reaction is crucial for the excretion of the metabolite from the body .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of β-glucuronidase and occurs under physiological conditions. The major product formed from this reaction is Carvedilol, which can then undergo further metabolism .
Aplicaciones Científicas De Investigación
Carvedilol N-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the metabolism and excretion of Carvedilol in the body.
Drug Interaction Studies: Researchers use it to understand how Carvedilol interacts with other drugs and how these interactions affect its metabolism.
Toxicology: It helps in assessing the safety and potential toxicity of Carvedilol and its metabolites.
Biomarker Development: It serves as a biomarker for monitoring Carvedilol therapy in patients.
Mecanismo De Acción
Carvedilol N-β-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol blocks beta-adrenergic receptors, reducing heart rate and blood pressure. It also blocks alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance. These combined actions make Carvedilol effective in treating hypertension and heart failure .
Comparación Con Compuestos Similares
Similar Compounds
Morphine-6-Glucuronide: Like Carvedilol N-β-D-Glucuronide, this compound is a glucuronide metabolite of morphine and has significant pharmacological activity.
Resveratrol Glucuronides: These are glucuronide metabolites of resveratrol, known for their potential health benefits and biological activities.
Uniqueness
This compound is unique due to its dual action on both beta and alpha-adrenergic receptors, which is not commonly seen in other glucuronide metabolites. This dual action contributes to its effectiveness in treating cardiovascular conditions .
Propiedades
Número CAS |
216973-69-2 |
|---|---|
Fórmula molecular |
C₃₀H₃₄N₂O₁₀ |
Peso molecular |
582.6 |
Sinónimos |
1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)




![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)




